Donepezil hydrochloride is a centrally acting, selective and reversible acetylcholinesterase (AChE) inhibitor. [] It is chemically unrelated to other cholinesterase inhibitors and is classified as a piperidine derivative. [] Donepezil is widely recognized for its role in scientific research, particularly in the field of neurodegenerative diseases, specifically Alzheimer's disease (AD). [, ]
Donepezil exerts its therapeutic effects by selectively and reversibly inhibiting AChE in the central nervous system. [, ] This inhibition prevents the breakdown of acetylcholine, a crucial neurotransmitter involved in cognitive function and memory. [] By increasing acetylcholine levels, Donepezil aims to compensate for the cholinergic deficit observed in conditions like Alzheimer's disease. [, ]
Interestingly, research suggests that Donepezil may also function through non-cholinergic mechanisms. Studies have indicated its potential influence on mitochondrial biogenesis through the peroxisome proliferator-activated receptor gamma coactivator (PGC1α) pathway. [] This finding has led to investigations into the effects of Donepezil on ketogenesis, a metabolic process implicated in AD progression. []
Alzheimer's Disease (AD): Donepezil is well-established for its symptomatic treatment of mild to moderate AD, demonstrating improvements in cognitive function and global function in clinical trials. [, ] Research indicates potential benefits in severe AD, with measurable improvements observed in cognition, global function, and daily living activities. [] Long-term studies suggest sustained treatment may offer advantages in managing AD symptoms. []
Vascular Dementia (VaD): Donepezil has shown efficacy and tolerability in treating VaD, with improvements observed in cognition, global function, and activities of daily living. [] These findings highlight its potential as a valuable management strategy for this condition.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6